molecular formula C11H15NO B2483858 (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine CAS No. 2248213-77-4

(2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine

Cat. No.: B2483858
CAS No.: 2248213-77-4
M. Wt: 177.247
InChI Key: KYXIEDBVNSVBQN-PEHGTWAWSA-N
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Description

(2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine is a chiral amine compound featuring a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.

    Introduction of the Amino Group: The amino group is introduced via reductive amination or other amination techniques.

    Chiral Resolution: The final step involves resolving the racemic mixture to obtain the (2R)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can be used to modify the benzofuran ring or the amino group.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce various alkyl or acyl derivatives.

Scientific Research Applications

(2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of fine chemicals and intermediates for other compounds.

Mechanism of Action

The mechanism of action of (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine: The enantiomer of the compound, with different stereochemistry.

    2-(2,3-Dihydro-1-benzofuran-3-yl)ethanamine: A similar compound with a different carbon chain length.

    2-(2,3-Dihydro-1-benzofuran-3-yl)propan-2-amine: A structural isomer with the amino group on a different carbon.

Uniqueness

(2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(2R)-2-(2,3-dihydro-1-benzofuran-3-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8(6-12)10-7-13-11-5-3-2-4-9(10)11/h2-5,8,10H,6-7,12H2,1H3/t8-,10?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXIEDBVNSVBQN-PEHGTWAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1COC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1COC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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